molecular formula C15H9ClN4O4 B2685612 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide CAS No. 865249-28-1

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2685612
CAS No.: 865249-28-1
M. Wt: 344.71
InChI Key: SEOXPMJXRLJJTE-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group at position 5 and a 4-nitrobenzamide moiety at position 2. The oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, which confers rigidity and electronic properties conducive to interactions with biological targets.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O4/c16-12-4-2-1-3-11(12)14-18-19-15(24-14)17-13(21)9-5-7-10(8-6-9)20(22)23/h1-8H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOXPMJXRLJJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-chlorobenzohydrazide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and bases like sodium hydroxide.

    Cyclization: Appropriate hydrazides and carboxylic acids, organic solvents, and bases like triethylamine.

Major Products

    Reduction: Formation of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Cyclization: Formation of more complex heterocyclic compounds.

Scientific Research Applications

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Agrochemicals: It is investigated for its potential as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Tetrazole-Based Analogues

Compounds such as N′-5-tetrazolyl-N-aroylthioureas () and N-5-tetrazolyl-N′-aroylureas () replace the oxadiazole core with a tetrazole ring. While both heterocycles are bioisosteres, the tetrazole’s higher nitrogen content and reduced aromaticity result in distinct electronic profiles. For example, tetrazole derivatives in demonstrated plant growth-regulating activity (e.g., 2h and 2j showed growth hormone-like effects), whereas oxadiazoles like the target compound are more commonly associated with antimicrobial or anticancer activity due to their stronger π-π stacking capabilities .

Oxadiazole Derivatives

The compound N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide () shares the oxadiazole core but substitutes the 2-chlorophenyl group with a 5-chlorothiophene and replaces the nitrobenzamide with a dipropylsulfamoylbenzamide. These modifications may alter target specificity; for instance, sulfamoyl groups are often linked to enzyme inhibition (e.g., carbonic anhydrase) compared to nitro groups, which are redox-active .

Substituent Effects

Chlorinated Aromatic Groups

  • 5-Chlorothiophene (): The chlorine on the thiophene ring enhances electron-deficient character, favoring interactions with electron-rich biological targets like DNA or enzyme active sites .

Benzamide Modifications

  • 4-Nitrobenzamide (Target Compound): The nitro group’s electron-withdrawing nature increases electrophilicity, making the compound prone to nucleophilic attack or redox cycling, which is critical in cytotoxic mechanisms.
  • 4-(Dipropylsulfamoyl)benzamide (): The sulfamoyl group’s dual hydrogen-bond donor/acceptor capacity improves solubility and target engagement, often seen in kinase inhibitors or protease binders .

Target Compound

  • Antimicrobial Activity: Oxadiazoles disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition.
  • Anticancer Potential: Nitro groups can generate reactive oxygen species (ROS) under cellular reducing conditions, inducing apoptosis .

Comparative Bioactivity

Compound Core Structure Key Substituents Reported Activity
Target Compound 1,3,4-Oxadiazole 2-Chlorophenyl, 4-nitrobenzamide Hypothesized anticancer/antimicrobial
Compound 1,3,4-Oxadiazole 5-Chlorothiophene, sulfamoyl Enzyme inhibition (e.g., kinases)
Compound (2h) Tetrazole p-Methoxybenzoyl Plant growth regulation

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the biological activity of this compound based on diverse sources, including synthesis methods, structure-activity relationships (SAR), and specific case studies.

  • Molecular Formula : C12H10ClN3O3
  • Molecular Weight : 273.68 g/mol
  • CAS Number : 90147-10-7
  • LogP : 3.997 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole ring is known for its role in enhancing the pharmacological profile of compounds by improving their binding affinity and selectivity towards target enzymes.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of related compounds in the same class. For instance, derivatives like N-(alkyl/aryl)-4-nitrobenzamide have shown significant inhibitory activity against α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism and diabetes management.

In Vitro Studies

A study evaluating a series of benzamide derivatives reported varying degrees of α-glucosidase inhibitory activity with IC50 values ranging from 10.75 ± 0.52 μM to 130.90 ± 2.42 μM compared to acarbose (IC50 = 39.48 ± 0.80 μM) . The most active compound in this series was found to possess a similar structural motif to this compound.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A review on oxadiazole derivatives indicated that many compounds within this class exhibit significant antibacterial and antifungal activities . The presence of electron-withdrawing groups such as nitro and halogen substituents has been shown to enhance these activities.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Electron Donating/Withdrawing Effects : The presence of electron-donating groups (e.g., -CH3) and electron-withdrawing groups (e.g., -NO2) on the phenyl ring significantly influences the inhibitory potency against target enzymes.
  • Positioning of Substituents : Variations in the position of substituents on the aromatic rings can lead to substantial changes in biological activity, as demonstrated in various studies .

Case Studies

  • Antidiabetic Potential : A specific derivative with a similar structure was shown to have an IC50 value against α-amylase as low as 0.90 ± 0.31 μM, indicating strong potential for diabetes treatment .
  • Antimicrobial Evaluation : Compounds derived from oxadiazoles have been reported to possess broad-spectrum antimicrobial activities, making them candidates for further development as therapeutic agents .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide?

  • Methodological Answer : The synthesis typically involves:

Cyclization : Formation of the 1,3,4-oxadiazole ring via dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux conditions (60–80°C for 4–6 hours) .

Coupling Reactions : Amide bond formation between the oxadiazole intermediate and 4-nitrobenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key parameters: Temperature control (±2°C), inert atmosphere (N₂/Ar), and real-time monitoring via TLC .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the 2-chlorophenyl group (δ 7.4–7.6 ppm, aromatic protons) and nitrobenzamide moiety (δ 8.2–8.4 ppm) .
  • IR Spectroscopy : Confirm oxadiazole ring (C=N stretch at ~1600 cm⁻¹) and amide C=O (1680–1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with exact mass matching theoretical calculations (e.g., m/z 372.0452 for C₁₅H₁₀ClN₄O₃) .

Q. What are the recommended protocols for assessing purity during synthesis?

  • Methodological Answer :
  • TLC : Use silica plates with ethyl acetate/hexane (3:7); visualize under UV (Rf ~0.5) .
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time ~8.2 minutes .
  • Elemental Analysis : Ensure C, H, N, Cl values match theoretical compositions within ±0.3% .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

  • Methodological Answer :
  • Perform comparative SAR studies : Replace the 2-chlorophenyl or nitro groups with electron-donating/withdrawing substituents (e.g., 4-methoxy or 4-bromo) and evaluate IC₅₀ shifts in enzymatic assays .
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) and identify steric/electronic clashes caused by substituent variations .
  • Meta-analysis : Aggregate data from analogs (e.g., N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide) to identify trends in logP vs. activity .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use Schrödinger Suite or GROMACS to simulate binding poses in ATP-binding pockets (e.g., EGFR kinase). Validate with experimental IC₅₀ values .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes (RMSD <2 Å acceptable) .
  • QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors .

Q. How does the electron-withdrawing nitro group influence reactivity and bioactivity?

  • Methodological Answer :
  • Electronic Effects : The nitro group decreases electron density on the benzamide ring, enhancing electrophilicity and hydrogen-bonding with target residues (e.g., catalytic lysines) .
  • X-ray Crystallography : Compare bond lengths/angles in nitro vs. methoxy derivatives using SHELXL refinement (e.g., C-NO₂ bond length ~1.21 Å vs. C-OCH₃ ~1.36 Å) .
  • In Vitro Assays : Test nitro-to-amine reduced analogs to evaluate the role of nitro in cytotoxicity (e.g., MTT assays on cancer cell lines) .

Q. What strategies resolve crystallographic disorder in X-ray structures of this compound?

  • Methodological Answer :
  • SHELXL Refinement : Use PART instructions to model disordered regions (e.g., oxadiazole ring torsions) and apply restraints (DFIX, SIMU) for thermal parameters .
  • Twinned Data : For twin fractions >30%, refine using HKLF5 format with BASF parameter optimization .
  • Low-Temperature Data : Collect at 100 K to reduce thermal motion artifacts .

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